5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid functional group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .
Mode of Action
The compound acts as a potent negative allosteric modulator (NAM) . It interacts with its target, mGluR2, by binding to an allosteric site on the receptor. This binding changes the receptor’s conformation, reducing its ability to respond to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The modulation of mGluR2 by this compound affects the glutamatergic signaling pathway. This pathway plays a crucial role in synaptic plasticity, learning, and memory. The downstream effects of this modulation are yet to be fully understood and are the subject of ongoing research .
Result of Action
The molecular and cellular effects of the compound’s action involve a reduction in the excitatory signaling mediated by glutamate. This can potentially alleviate the symptoms of neuropsychiatric disorders and conditions where glutamate signaling is dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 2-fluoro-4-methoxyphenylboronic acid, is prepared through the reaction of 2-fluoro-4-methoxyphenyl bromide with a boronic acid reagent under Suzuki-Miyaura cross-coupling conditions.
Oxazole Ring Formation: The phenylboronic acid derivative is then subjected to cyclization with an appropriate oxazole precursor, such as an α-haloketone, under basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Shares the fluorine and methoxy substituents but lacks the oxazole ring and carboxylic acid group.
2-Fluoro-4-methoxycarbonylphenylboronic acid: Similar structure with a methoxycarbonyl group instead of the carboxylic acid group.
Uniqueness
5-(2-Fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the oxazole ring and carboxylic acid group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c1-16-6-2-3-7(8(12)4-6)10-5-9(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOTVYNDKCWFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953718-97-3 |
Source
|
Record name | 5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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